1-(2-Methylcyclopropyl)pentane-1,3-dione
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Overview
Description
1-(2-Methylcyclopropyl)pentane-1,3-dione is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a pentane-1,3-dione backbone. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclopropyl)pentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropyl ketone with pentane-1,3-dione under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the dione and facilitate the nucleophilic attack on the cyclopropyl ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcyclopropyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Methylcyclopropyl)pentane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl ketones: Compounds with similar cyclopropyl groups attached to ketone backbones.
Pentane-1,3-dione derivatives: Compounds with similar dione structures but different substituents
Uniqueness
1-(2-Methylcyclopropyl)pentane-1,3-dione is unique due to the presence of both a cyclopropyl group and a pentane-1,3-dione backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)pentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-3-7(10)5-9(11)8-4-6(8)2/h6,8H,3-5H2,1-2H3 |
InChI Key |
FXRSYOXFPDKZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1CC1C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.